(S)-1-(2,6-Dichlorophenyl)-1,3-propanediol
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Overview
Description
(S)-1-(2,6-Dichlorophenyl)-1,3-propanediol is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-Dichlorophenyl)-1,3-propanediol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable diol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,6-Dichlorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-1-(2,6-Dichlorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(2,6-Dichlorophenyl)-1,3-propanediol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichlorophenylacetic acid
- 2,6-Dichlorobenzyl alcohol
- 2,6-Dichlorophenol
Uniqueness
(S)-1-(2,6-Dichlorophenyl)-1,3-propanediol is unique due to its specific structural features, such as the presence of both chlorine atoms and the propanediol moiety. These features confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H10Cl2O2 |
---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10Cl2O2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,12-13H,4-5H2 |
InChI Key |
IQZSMBLXVQXOTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CCO)O)Cl |
Origin of Product |
United States |
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